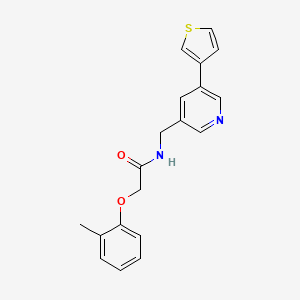

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a structurally complex acetamide derivative featuring a pyridine-thiophene hybrid core. The pyridine ring at position 3 is substituted with a methyl group linked to the acetamide moiety, while the o-tolyloxy (ortho-methylphenoxy) group is attached to the acetamide’s carbonyl carbon.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-14-4-2-3-5-18(14)23-12-19(22)21-10-15-8-17(11-20-9-15)16-6-7-24-13-16/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWGLHLJBQFPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyridine intermediates, which are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or N-oxides.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Substitution: Halogenation and other substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) Thioacetamide Derivatives ()

Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) share the acetamide backbone but incorporate thiazolidinone or thioxo groups. Key differences include:

- Substituent Effects : The target compound’s o-tolyloxy group introduces steric hindrance and electron-donating properties, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogues .

- Synthetic Yields : Analogues like 9 (90% yield) and 12 (53% yield) highlight the impact of substituents on reaction efficiency, suggesting that the target compound’s synthesis may require optimization for bulky groups like o-tolyloxy .

b) Quinazolinone-Thioacetamide Hybrids ()

Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) (yield: 87%, mp: 269°C) feature sulfamoylphenyl and quinazolinone moieties. Comparisons reveal:

- Thermal Stability: Higher melting points (251–315°C) in quinazolinone derivatives suggest greater rigidity compared to the target compound, which lacks fused heterocycles .

- Bioactivity Inference : Sulfamoyl groups in analogues are associated with antimicrobial activity, whereas the target’s thiophene-pyridine core may target neurological or anti-inflammatory pathways .

Pyridine-Containing Analogues ()

Compounds like N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide () and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () share the pyridine-acetamide scaffold but lack thiophene or o-tolyloxy substituents. Key distinctions include:

Heterocyclic Hybrids (–14)

Examples like N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide (1c) () and N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () demonstrate:

- Diverse Bioactivity : Adamantane or thiadiazole substituents in analogues are linked to antiviral or kinase inhibition, whereas the target’s o-tolyloxy group may enhance membrane permeability .

- Structural Flexibility: The target’s pyridine-thiophene core offers a balance of hydrophobicity and hydrogen-bonding capacity compared to bulkier systems like thienopyrimidines .

Data Tables for Comparative Analysis

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Synthetic Challenges : The target compound’s sterically hindered o-tolyloxy group may reduce yields compared to simpler analogues like 9 (90% yield) .

- Thermal Stability: Quinazolinone-thioacetamides (e.g., 5, mp: 269°C) exhibit higher thermal stability due to fused rings, whereas the target’s flexible pyridine-thiophene core may lower its melting point .

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural features, synthesis, biological interactions, and potential therapeutic applications.

Structural Features

The molecular structure of this compound includes several key components:

- Thiophene Ring : Known for diverse biological activities.

- Pyridine Moiety : Widely utilized in pharmaceuticals.

- Acetamide Linkage : Contributes to the compound's solubility and reactivity.

The molecular formula is , with a molecular weight of approximately 302.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of the Thiophene-Pyridine Intermediate : This is achieved through coupling reactions involving thiophene derivatives and pyridine.

- Formation of the Acetamide Linkage : The final step involves reacting the intermediate with o-tolyloxyacetic acid or its derivatives under controlled conditions, often using reagents like acetic anhydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream biological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that compounds with similar structural motifs have potential applications as:

- Anticancer Agents : Due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Drugs : By modulating inflammatory pathways and reducing cytokine release.

- Antimicrobial Treatments : Effective against a range of bacterial and fungal pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent. |

| Study 2 | Showed anti-inflammatory properties in animal models, suggesting therapeutic benefits in inflammatory diseases. |

| Study 3 | Reported antimicrobial activity against specific bacterial strains, indicating its utility in treating infections. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.